The synthesis of CC-11006 involves several intricate steps designed to yield enantiomerically pure forms from chiral starting materials. A common synthetic route includes the reaction of specific piperidine derivatives with isoindole precursors under controlled conditions. This process typically requires careful optimization of reaction parameters to achieve high yields and purity.
CC-11006 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key components include:
The molecular formula of CC-11006 is C_{15}H_{16}N_{2}O_{4}, with a molecular weight of approximately 288.30 g/mol. The compound's structure has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the presence and arrangement of its functional groups .
CC-11006 undergoes several chemical transformations that are essential for its pharmacological activity:
The stability of CC-11006 in biological systems is crucial for maintaining its therapeutic effects. Studies have shown that the compound can be metabolized in vivo, leading to diverse metabolites that interact differently with cellular targets .
CC-11006 exerts its biological effects primarily through immunomodulation:
Research indicates that CC-11006 interacts with various proteins involved in immune signaling pathways and cell proliferation, highlighting its potential as a therapeutic agent in treating hematological cancers and autoimmune diseases .
CC-11006 is typically presented as a white solid with a melting point around 150–155 °C. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
The compound exhibits significant stability under physiological conditions but may undergo hydrolysis or racemization under certain circumstances:
Relevant data from studies suggest that the compound's pharmacokinetics can be influenced by co-administered drugs through interactions with metabolic pathways involving cytochrome P450 enzymes .
CC-11006 has been primarily explored for its applications in oncology:
Clinical trials are ongoing to further establish the therapeutic potential of CC-11006 in various malignancies and inflammatory diseases, demonstrating its relevance in modern pharmacotherapy .
CC-11006 (C₁₈H₁₇N₃O₅, MW 355.35) belongs to the immunomodulatory imide drug (IMiD) class, featuring a glutarimide ring as its core structural motif [1] [4]. This moiety is indispensable for binding to the thalidomide-binding domain (TBD) of Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex [2] [7]. The glutarimide nitrogen forms a critical hydrogen bond with CRBN’s His380 residue, while hydrophobic interactions with Trp386 and Trp400 stabilize the complex [7]. Unlike its predecessor thalidomide, CC-11006 incorporates a modified phthaloyl ring system that enhances steric complementarity with CRBN’s hydrophobic pocket, increasing binding specificity [2].
Table 1: Structural and Binding Properties of CC-11006 vs. Other IMiDs
Property | CC-11006 | Thalidomide | Lenalidomide |
---|---|---|---|
Molecular Formula | C₁₈H₁₇N₃O₅ | C₁₃H₁₀N₂O₄ | C₁₃H₁₃N₃O₃ |
Molecular Weight | 355.35 g/mol | 258.23 g/mol | 259.27 g/mol |
CRBN Binding Affinity (Kd) | ~5 µM* | ~10 µM | ~3 µM |
Key Binding Residues | His380, Trp386, Trp400 | Same | Same |
*Estimated from structural analogs; direct data limited [2] [7].
The binding of CC-11006 induces a conformational shift in CRBN, repurposing its E3 ligase activity toward "neosubstrates" like transcription factors IKZF1/3 (Ikaros/Aiolos). This triggers their ubiquitination and proteasomal degradation, a mechanism shared with other Cereblon E3 ligase modulators (CELMoDs) [7] [10].
CC-11006 exerts dual immunomodulatory effects through cytokine reprogramming:
Table 2: Cytokine Modulation by CC-11006 in Preclinical Studies
Cytokine | Effect | Magnitude of Change | Biological Impact |
---|---|---|---|
TNF-α | Downregulation | 50–70% reduction | Attenuates systemic inflammation |
IL-10 | Upregulation | 2–3 fold increase | Promotes immune tolerance |
IL-6 | Downregulation | 40–60% reduction | Reduces acute-phase responses |
IFN-γ | Variable | Context-dependent | Modulates T-cell activation |
Data synthesized from [2] [4] [6].
Pharmacophore modeling of CC-11006 identifies three critical features: (1) the glutarimide ring (hydrogen-bond acceptor), (2) a hydrophobic phthalimide derivative, and (3) an electron-rich carbonyl group (negative ionizable feature) [3] [8]. Optimization strategies include:
A ligand-based pharmacophore model of CC-11006 screened >22 million compounds in the ZINC15 database, identifying five hits with >95% feature overlap and improved predicted binding energies (ΔG < −9.5 kcal/mol vs. −8.2 kcal/mol for CC-11006) [9].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2